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Compound of Interest

4-(3-Chloro-5-fluorophenyl)-3-
Compound Name:

fluorobenzoic acid
CAS No.: 1261970-29-9

Cat. No.: B572340

Get Quote

Part 1: Introduction & Chemical Identity

CAS 1261970-29-9 serves as a critical chemical probe for interrogating hydrophobic ligand-
binding pockets in proteins.[1] Its structure combines a polar "anchor" (carboxylic acid) with a
twisted, electron-deficient biaryl system (due to chloro/fluoro substitution), making it an ideal
tool for exploring halogen bonding and hydrophobic exclusion in protein active sites.[1]

Physicochemical Profile
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Property Value /| Description
IUPAC Name 4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid
Molecular Formula C13H7CIF202
Molecular Weight 268.64 g/mol
B DMSO (>50 mM), Ethanol (Moderate); Insoluble
Solubility )
in water (neutral pH)
~3.5-4.0 (Acidic due to electron-withdrawing
pKa (Calc.) )
fluorines)
Structural Class Biaryl Acid; TTR Stabilizer Isostere

Storage & Handling[1]

e Stock Preparation: Dissolve in anhydrous DMSO to create a 10 mM or 50 mM stock.[1]
Vortex for 1 minute to ensure complete solvation.

e Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid
freeze-thaw cycles.[1]

» Precipitation Warning: Due to its lipophilicity, this probe may precipitate in aqueous buffers at
high concentrations (>100 pM) if pH < 5.[1]0. Always maintain pH > 7.0 in assay buffers.[1]

Part 2: Mechanism of Action (TTR Stabilization
Model)

The primary utility of CAS 1261970-29-9 lies in its ability to bind the thyroxine-binding pockets
of Transthyretin (TTR) or structurally similar proteins.[1] The mechanism involves "kinetic
stabilization," where the probe bridges protein subunits, preventing dissociation into
amyloidogenic monomers.[1]

Signaling & Binding Logic
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Figure 1:Mechanism of Action for Biaryl Acid Probes. The probe binds to the native tetrameric
state of the target protein, raising the activation energy required for dissociation and
subsequent aggregation.[1]

Part 3: Experimental Protocols

Protocol A: In Vitro Fluorescence Polarization (FP)
Binding Assay

Use this protocol to determine the binding affinity (

) of CAS 1261970-29-9 to a target protein (e.g., TTR) by displacing a fluorescent tracer.[1]

Materials:

¢ Recombinant Human TTR (or target protein).[1]
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o Fluorescent Tracer (e.g., Fluorescein-thyroxine or Resveratrol-fluorophore).[1]
e Assay Buffer: 10 mM PBS, pH 7.4, 0.01% Triton X-100, 1% DMSO.[1]

o Black 384-well microplates.[1]

Step-by-Step Methodology:

o Tracer Preparation: Dilute the fluorescent tracer to a fixed concentration (e.g., 10 nM) in
Assay Buffer.[1]

» Protein Titration: Prepare a serial dilution of the target protein to determine the

for the tracer (if not known).[1] Use a protein concentration ~
of the tracer for the competition assay.[1]

e Probe Dilution: Prepare a 10-point serial dilution of CAS 1261970-29-9 in DMSO (start at
100 pM, 1:3 dilutions).

e Plate Setup:

[¢]

Add 10 pL of Protein solution.

[¢]

Add 10 pL of Tracer solution.[1]

[e]

Add 200 nL of Probe (via pin tool or acoustic dispenser) to experimental wells.[1]

o

Controls: DMSO only (Max FP), Excess unlabeled competitor (Min FP).
e Incubation: Incubate for 30 minutes at Room Temperature in the dark.

o Readout: Measure Fluorescence Polarization (Ex/Em according to tracer) on a multimode
plate reader (e.g., EnVision).

e Analysis: Plot mP (milli-polarization) vs. log[Probe]. Fit data to a 4-parameter logistic model
to calculate

and
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1]

Protocol B: Acid-Mediated Aggregation Assay
(Turbidimetry)

Use this protocol to validate the functional "stabilization" effect of the probe on TTR or similar
amyloidogenic proteins.[1]

Concept: Lowering pH induces protein unfolding and aggregation.[1] A functional probe will
prevent this turbidity increase.[1]

Workflow:
e Preparation: Prepare 4 uM TTR (tetramer) in 10 mM Phosphate Buffer (pH 7.4).

e Dosing: Add CAS 1261970-29-9 (10 uM final, 2.5x molar excess relative to tetramer) or
DMSO vehicle.

¢ Incubation: Incubate mixture for 30 minutes at 37°C to allow binding.

 Acidification: Add equal volume of Acetate Buffer (200 mM, pH 4.4) to trigger aggregation.[1]
Final pH should be ~4.4.[1]

o Kinetics: Immediately monitor Absorbance at 350 nm or 400 nm every 1 minute for 2 hours
at 37°C.

e Result:
o Vehicle: Rapid increase in absorbance (aggregation).[1]

o Probe (1261970-29-9): Flat or significantly delayed absorbance curve (stabilization).[1]

Protocol C: Cellular Permeability Assessment (PAMPA)

Since this is a carboxylic acid, permeability is pH-dependent.[1] This assay confirms if the
probe can cross cell membranes.[1]

Setup:
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e Donor Plate: pH 6.5 (mimicking intestinal microclimate) or pH 7.4.[1]
o Acceptor Plate: pH 7.4 buffer.[1]
o Membrane: Artificial lipid membrane (PAMPA sandwich).[1]

Procedure:

Dilute CAS 1261970-29-9 to 10 uM in Donor Buffer.[1]

Add 150 pL to Donor wells. Add 300 pL Buffer to Acceptor wells.

Incubate for 5 hours at Room Temperature in a humidity chamber.

Quantify compound in Donor and Acceptor wells via LC-MS/MS.[1]

Calculation:

o Expectation: High permeability (

cm/s) due to the lipophilic biaryl core, despite the ionization of the acid.[1]

Part 4: Data Interpretation & Troubleshooting

Expected Results Summary

Expected Outcome for

Assay Metric .
Active Probe
< 1.0 pM (Indicating specific
FP Binding H (_ g .p )
hydrophobic pocket binding)
o _ < 10% relative to Vehicle
Turbidimetry % Aggregation
control at 2 hours
- o Clear solution at 100 pM in
Solubility Turbidity

PBS (pH 7.[1]4)
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Troubleshooting Guide

e Issue: High background in FP assay.

o Cause: The probe itself might be autofluorescent (common with extended conjugated
biaryls) or precipitating.[1]

o Fix: Run a "compound only" control without tracer. If fluorescent, switch to a Red-shifted
tracer (e.g., Cy5-labeled).[1]

e |Issue: Compound precipitation in Acid Assay.

o Cause: The protonated form of the acid (at pH 4.[1]4) is insoluble.

o Fix: Reduce probe concentration to 2 uM or use a milder acidification step (pH 5.0).[1]
 Issue: No effect in Cell-Based Assays.

o Cause: High protein binding (albumin) in media due to lipophilicity.[1]

o Fix: Run assays in low-serum media (1% FBS) to increase free fraction.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Combi-Blocks [combi-blocks.com]

e To cite this document: BenchChem. [Application Note: CAS 1261970-29-9 as a Chemical
Probe]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b572340/docs#application-note-cas-1261970-29-9-as-
a-chemical-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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